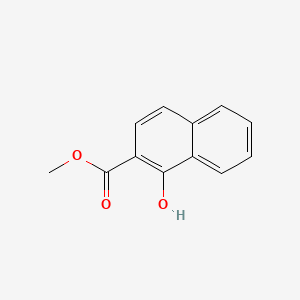

Methyl 1-hydroxy-2-naphthoate

Descripción

Overview of Naphthol Derivatives in Chemical and Biological Research

Naphthol derivatives, a class of compounds derived from naphthalene (B1677914), are of significant interest in chemical and biological research. mdpi.combohrium.com These compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antiviral, and antiproliferative properties. mdpi.comtandfonline.com Their diverse applications have made them important building blocks in the synthesis of bioactive molecules and have drawn attention for their potential in drug discovery. mdpi.comossila.com

Specifically, 1-amidoalkyl-2-naphthols have shown promise as antiviral, antibacterial, antifungal, and antiparasitic agents. mdpi.com Furthermore, some naphthol derivatives have been investigated for their antioxidant, acetylcholinesterase, and carbonic anhydrase inhibitory activities. nih.govresearchgate.net The synthesis of these derivatives often involves multicomponent reactions, highlighting the ongoing efforts to develop efficient and green synthetic methodologies. mdpi.combohrium.com

Contextualization of Methyl 1-hydroxy-2-naphthoate (B8527853) within Hydroxynaphthoate (B12740854) Research

Methyl 1-hydroxy-2-naphthoate is a specific hydroxynaphthoate derivative that has garnered attention for its chemical properties and potential applications. chemicalbook.comsigmaaldrich.com It is a white to off-white crystalline solid with a melting point range of 76-80 °C. sigmaaldrich.comcookechem.com The molecule features a naphthalene ring substituted with a hydroxyl group at the first position and a methyl ester group at the second position. sigmaaldrich.com The crystal structure of this compound reveals two independent planar molecules with intramolecular hydrogen bonds. sigmaaldrich.comalkalisci.com

This compound serves as a valuable starting material in organic synthesis. For instance, it is used in the preparation of axially chiral benzimidazole (B57391) derivatives and various aza-mollugin derivatives. chemicalbook.comsigmaaldrich.comcookechem.com Research has also explored its biological activities, particularly its anti-inflammatory effects. ossila.comresearchgate.netnih.gov

Historical Perspectives on Related Naphthoate Derivatives

The study of naphthoate derivatives is not a new field. Historically, these compounds have been recognized for their utility in various chemical applications. For example, phenyl-1,4-dihydroxy-2-naphthoate has found use in photographic materials. researchgate.net The broader class of hydroxynaphthoates has been integral to the synthesis of anti-carcinogenic compounds. ossila.com Early research into the photophysics of compounds like methyl 3-hydroxy-2-naphthoate and phenyl 1-hydroxy-2-naphthoate laid the groundwork for understanding their electronic properties. mdpi.com The synthesis of various naphthoate esters, such as methyl 6-hydroxy-2-naphthoate, has been documented, with established procedures for their preparation from the corresponding naphthoic acids. prepchem.com

Current Research Landscape and Emerging Trends

Current research on hydroxynaphthoates, including this compound, continues to expand. A significant area of focus is the exploration of their biological activities. Studies have demonstrated the anti-inflammatory properties of this compound, showing that it can inhibit the production of inflammatory mediators in macrophages. nih.gov This is achieved through the suppression of key signaling pathways like NF-κB and MAPKs. nih.gov

Furthermore, the unique structural features of hydroxynaphthoates make them attractive scaffolds for the design of inhibitors for specific biological targets. For example, 1-hydroxy-2-naphthoic acid derivatives have been designed as selective inhibitors of the Mcl-1 oncoprotein, which is implicated in cancer. nih.gov The synthesis of novel naphthoquinone-naphthol derivatives is also an active area of research, with some compounds showing potent anticancer activity. tandfonline.com The development of new synthetic methods, such as the use of deep eutectic solvents for studying prototropic forms of hydroxy derivatives of naphthoic acid, highlights the ongoing innovation in this field. rsc.org

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₃ | sigmaaldrich.comscbt.comcymitquimica.com |

| Molecular Weight | 202.21 g/mol | sigmaaldrich.comcookechem.comscbt.com |

| Melting Point | 76-80 °C | chemicalbook.comsigmaaldrich.comcookechem.com |

| Appearance | White to off-white crystalline powder | cookechem.comcymitquimica.comthermofisher.com |

| CAS Number | 948-03-8 | chemicalbook.comsigmaaldrich.comscbt.com |

| InChI Key | HMIBDRSTVGFJPB-UHFFFAOYSA-N | sigmaaldrich.comcookechem.comcymitquimica.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl 1-hydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13/h2-7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIBDRSTVGFJPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061341 | |

| Record name | 2-Naphthalenecarboxylic acid, 1-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948-03-8 | |

| Record name | 2-Naphthalenecarboxylic acid, 1-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenecarboxylic acid, 1-hydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000948038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxylic acid, 1-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxylic acid, 1-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-hydroxy-2-naphthoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Methyl 1 Hydroxy 2 Naphthoate

Established Synthetic Pathways for Methyl 1-hydroxy-2-naphthoate (B8527853)

The synthesis of Methyl 1-hydroxy-2-naphthoate is commonly achieved through the esterification of its corresponding carboxylic acid precursor, 1-hydroxy-2-naphthoic acid. chemicalbook.comsigmaaldrich.com This direct esterification is a fundamental and widely employed method in organic synthesis. The reaction typically involves treating 1-hydroxy-2-naphthoic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. The process is generally carried out under reflux conditions to drive the reaction to completion.

Another approach to the esterification of 1-hydroxy-2-naphthoic acid involves its conversion to a more reactive intermediate, 1-hydroxy-2-naphthoyl chloride. This acid chloride is subsequently reacted with the desired alcohol to form the corresponding ester. For instance, 1-hydroxy-2-naphthoyl chloride can be refluxed with methanol to yield this compound. rsc.org

| Precursor | Reagents | Reaction Condition | Product | Reference |

| 1-Hydroxy-2-naphthoic acid | Methanol, Sulfuric acid | Reflux | This compound | chemicalbook.comchemicalbook.com |

| 1-Hydroxy-2-naphthoyl chloride | Methanol | Reflux (2 hours) | This compound | rsc.org |

Recent research has unveiled a novel synthetic route to 1-hydroxy-2-naphthoic acid esters, including this compound, through an unexpected Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes. nih.gov This methodology provides access to new substitution patterns for these esters. The proposed mechanism for this transformation involves the opening of the oxa-bridge in the oxabenzonorbornadiene substrate to form an allylic and benzylic carbocation. nih.gov This is followed by a 1,2-acyl shift and subsequent rearomatization through the loss of a proton to yield the 1-hydroxy-2-naphthoic acid ester. nih.gov

The choice of Lewis acid and reaction conditions can influence the yield of the desired product. Studies have shown that this rearrangement can tolerate a variety of substituents on the aromatic ring, making it a versatile method for the synthesis of diversely functionalized 1-hydroxy-2-naphthoic acid esters. nih.gov

| Substrate | Lewis Acid | Key Transformation | Product | Reference |

| Oxabenzonorbornadiene | Boron trichloride | 1,2-acyl shift | 1-hydroxy-2-naphthoic acid ester | nih.gov |

Chemo-enzymatic synthesis represents a growing field in the sustainable production of complex organic molecules. While specific chemo-enzymatic routes for this compound are not extensively detailed in the provided search results, the broader application of this methodology to the synthesis of other naphthoic acid derivatives has been demonstrated. For example, a one-pot, two-step chemo-enzymatic pathway has been developed for the synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA) from sinapic acid. tandfonline.comresearchgate.net This process utilizes a laccase from Trametes versicolor for the initial enzymatic conversion, followed by a chemical transformation under alkaline conditions. tandfonline.com

These approaches highlight the potential for developing more environmentally friendly synthetic routes to naphthoic acids and their derivatives, potentially including this compound, by combining the selectivity of enzymes with the efficiency of chemical reactions. tandfonline.comresearchgate.net

Chemical Reactivity and Derivatization Studies

Electrophilic aromatic substitution (SEAr) is a class of organic reactions where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. wikipedia.org The naphthalene (B1677914) ring system of this compound is susceptible to such reactions, with the position of substitution being directed by the existing substituents.

The formylation of this compound has been successfully achieved using hexamethylene tetramine (B166960) in glacial acetic acid. ias.ac.in This reaction introduces a formyl group (-CHO) onto the aromatic ring, yielding Methyl 1-hydroxy-4-formyl-2-naphthoate. ias.ac.in The reaction proceeds by heating the reactants together, followed by hydrolysis with hydrochloric acid. ias.ac.in This specific electrophilic substitution demonstrates the reactivity of the naphthalene core of this compound and provides a route to further functionalized derivatives.

| Substrate | Reagents | Solvent | Product | Reference |

| This compound | Hexamethylene tetramine, Hydrochloric acid | Glacial acetic acid | Methyl 1-hydroxy-4-formyl-2-naphthoate | ias.ac.inias.ac.in |

Electrophilic Aromatic Substitution Reactions

Regioselective Functionalization

The regioselectivity of reactions involving this compound is governed by the electronic properties of its substituents. The naphthalene ring system is activated towards electrophilic substitution by the electron-donating hydroxyl group (-OH) and deactivated by the electron-withdrawing methyl ester group (-COOCH₃).

The hydroxyl group is a powerful ortho-, para-director, significantly increasing the electron density at the C4 position. Conversely, the methyl ester group directs incoming electrophiles to the meta positions relative to its own location, which includes the C5 and C7 positions on the adjacent ring. The interplay of these directing effects dictates the outcome of functionalization reactions. In electrophilic aromatic substitution, the strong activating and directing effect of the hydroxyl group typically dominates, favoring substitution at the C4 position.

For instance, in reactions such as nitration, halogenation, or Friedel-Crafts acylation, the major product would be the 4-substituted derivative due to the stabilization of the intermediate arenium ion. The positive charge in the intermediate can be delocalized onto the oxygen atom of the hydroxyl group when the electrophile adds to the ortho or para position, a stabilizing effect that is not possible for meta-attack.

Nucleophilic Reactions and Condensations

This compound possesses two primary sites for nucleophilic attack: the carbonyl carbon of the ester and the acidic phenolic proton. The hydroxyl group can be deprotonated by a base to form a nucleophilic phenoxide, which can then participate in reactions like Williamson ether synthesis.

The ester group is susceptible to nucleophilic acyl substitution. This allows for a variety of transformations:

Amide Formation: Reaction with primary or secondary amines, often with heating or catalytic activation, can convert the methyl ester into the corresponding amide. This is a key step in the synthesis of various derivatives, including novel naphthoquinone amides with potential biological activity, which have been synthesized from the parent 1-hydroxy-2-naphthoic acid. nih.gov

Transesterification: In the presence of an acid or base catalyst, reaction with another alcohol (R'-OH) can replace the methyl group, yielding a different ester (HOC₁₀H₆COOR'). This reaction is typically driven to completion by using the new alcohol as a solvent.

Condensation reactions, such as the Claisen-Schmidt condensation, are also plausible. This type of reaction involves the reaction of an aldehyde or ketone with another carbonyl compound. nih.gov While specific examples involving this compound are not prevalent, the activated naphthalene ring could potentially react with electrophiles like aldehydes under basic conditions.

Rearrangement Reactions and Isomerization Pathways

While this compound itself is a stable aromatic compound not typically prone to rearrangement, its synthesis can be achieved through a notable rearrangement pathway. A novel synthetic approach to 1-hydroxy-2-naphthoic acid esters involves a Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes. sci-hub.se

This transformation proceeds through a proposed mechanism involving the opening of the oxa-bridge to form a stabilized carbocation, followed by a 1,2-acyl shift and subsequent rearomatization to yield the stable naphthoate structure. sci-hub.se The choice of Lewis acid and reaction conditions can be optimized to favor this rearrangement, providing access to variously substituted 1-hydroxy-2-naphthoic acid esters. sci-hub.se The regiochemical outcome can be influenced by the substitution pattern on the oxabenzonorbornadiene precursor, sometimes leading to the formation of isomeric 1-hydroxy-4-naphthoic acid esters. sci-hub.se

| Lewis Acid | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| BF₃·OEt₂ | 1,2-Dichloroethane | 25 | 84 |

| BF₃·OEt₂ | Toluene | 80 | 92 |

| TiCl₄ | 1,2-Dichloroethane | 25 | 75 |

| SnCl₄ | 1,2-Dichloroethane | 25 | 68 |

Oxidation and Reduction Chemistry

The oxidation of this compound is expected to follow pathways similar to those of other naphthols. The reaction of 1-naphthol (B170400) with oxidizing radicals, such as the hydroxyl radical (•OH), leads to the formation of dihydroxy naphthalenes and naphthoquinones as primary products. researchgate.net The initial step often involves the addition of the radical to the aromatic ring. Therefore, oxidation of this compound under similar conditions would likely yield dihydroxynaphthoic esters or naphthoquinone-2-carboxylic acid esters. Stronger oxidizing agents, such as chromic acid or potassium permanganate, can lead to the cleavage of the aromatic ring, ultimately yielding phthalic acid derivatives, similar to the oxidation of unsubstituted naphthalene.

The reduction of this compound can target either the naphthalene ring system or the methyl ester group.

Ester Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, yielding 1-hydroxy-2-(hydroxymethyl)naphthalene.

Aromatic Ring Reduction: Catalytic hydrogenation (e.g., using H₂ with catalysts like Pd, Pt, or Ni) under high pressure and temperature can reduce the naphthalene core to tetralin (tetrahydronaphthalene) or decalin (decahydronaphthalene) derivatives. The Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol) offers a method for partial reduction, typically yielding a dihydro-derivative.

Derivatization for Specialized Applications

This compound serves as a valuable starting material for the synthesis of more complex molecules with specific applications.

Synthesis of Axially Chiral Benzimidazole (B57391) Derivatives

This compound is a key precursor in the synthesis of axially chiral N-heterocyclic carbene (NHC)-oxazoline ligands. The synthetic route begins with the conversion of the hydroxyl group of this compound into a better leaving group, such as a triflate. This is followed by a palladium-catalyzed coupling reaction with an aniline (B41778) derivative, which ultimately leads to the formation of the benzimidazole framework with a chiral N-naphthyl axis.

Formation of Aza-mollugin Derivatives

This compound is employed as a starting reagent for the synthesis of aza-mollugin and its derivatives, such as 2-desmethyl-azamollugin and 2,2-didesmethyl-azamollugin. These compounds are aza-analogs of mollugin, a natural product with notable biological activities. The synthesis of these nitrogen-containing analogs involves multi-step sequences to construct the heterocyclic ring system onto the naphthoate framework. Research into aza-derivatives of the related compound oxomollugin has demonstrated potent anti-inflammatory activity. researchgate.net

| Derivative Class | Key Synthetic Transformation | Application |

|---|---|---|

| Axially Chiral Benzimidazoles | Triflation, Pd-catalyzed coupling | Ligands in asymmetric catalysis |

| Aza-mollugin Derivatives | Multi-step heterocycle formation | Potential anti-inflammatory agents researchgate.net |

| Naphthoic Amides | Aminolysis of the ester | Potential anticancer agents nih.gov |

Advanced Spectroscopic and Computational Characterization of Methyl 1 Hydroxy 2 Naphthoate

Vibrational Spectroscopy (FT-IR, FT-Raman) and Conformational Analysis

Vibrational spectroscopy, coupled with computational methods like Density Functional Theory (DFT), provides profound insights into the molecular structure, bonding, and conformational landscape of Methyl 1-hydroxy-2-naphthoate (B8527853). Analysis of its Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra reveals the characteristic vibrational modes of the naphthalene (B1677914) core and its substituent groups.

Detailed vibrational assignments can be made by comparing experimental spectra with theoretical calculations performed on the parent compound, 1-hydroxy-2-naphthoic acid researchgate.netniscpr.res.in. The key vibrational modes include the O-H stretching of the hydroxyl group, the C=O stretching of the ester carbonyl, C-O stretching, and various C-H and C=C stretching and bending modes of the aromatic naphthalene ring.

Table 1: Representative Vibrational Wavenumbers and Assignments for Methyl 1-hydroxy-2-naphthoate (based on data from 1-hydroxy-2-naphthoic acid researchgate.net)

| Wavenumber (cm⁻¹) FT-IR | Wavenumber (cm⁻¹) FT-Raman | Vibrational Assignment |

|---|---|---|

| ~3400-3000 (broad) | - | ν(O-H) stretching (intramolecularly hydrogen-bonded) |

| ~3100-3000 | ~3100-3000 | ν(C-H) aromatic stretching |

| ~1665 | ~1665 | ν(C=O) ester carbonyl stretching (shifted due to H-bonding) |

| ~1620, 1580 | ~1620, 1580 | ν(C=C) aromatic ring stretching |

| ~1460 | ~1460 | δ(C-H) methyl group asymmetric bending |

| ~1250 | - | ν(C-O) ester stretching |

| ~1210 | - | δ(O-H) in-plane bending |

| Below 1000 | Below 1000 | Ring breathing modes, C-H out-of-plane bending |

ν: stretching; δ: bending. Wavenumbers are approximate and reflect the influence of hydrogen bonding and solid-state effects.

A defining structural feature of this compound is the presence of a strong intramolecular hydrogen bond (IMHB) between the hydroxyl group (-OH) at the C1 position and the carbonyl oxygen of the adjacent methyl ester group (-COOCH₃) chemicalbook.comsigmaaldrich.com. This interaction forms a stable six-membered pseudo-ring.

Spectroscopic evidence for this IMHB is definitive:

FT-IR Spectroscopy : The O-H stretching vibration, typically observed as a sharp band around 3600 cm⁻¹, is instead seen as a broad absorption at a much lower frequency (in the 3400-3000 cm⁻¹ region). This significant redshift and broadening are classic indicators of hydrogen bond formation.

FT-IR Spectroscopy : The C=O stretching frequency of the ester group is observed at a lower wavenumber (e.g., ~1665 cm⁻¹) than would be expected for a typical aromatic ester. This shift is caused by the donation of electron density from the carbonyl oxygen to the hydrogen bond, which weakens the C=O double bond.

Computational studies and crystal structure analysis confirm that the intramolecular hydrogen bond locks the molecule into a highly stable, planar geometry chemicalbook.comsigmaaldrich.com. The asymmetric unit of the crystal contains two independent molecules that are essentially planar chemicalbook.comsigmaaldrich.com.

Theoretical computations performed on the closely related Phenyl 1-hydroxy-2-naphthoate using DFT methods show that the most stable conformer is the one featuring the O–H···O=C intramolecular hydrogen bond mdpi.com. This conformer is significantly lower in energy than any other possible rotational isomers where the hydrogen bond is absent. This computational finding supports the experimental observation that the hydrogen-bonded, planar structure is the overwhelmingly preferred geometry for this compound in its ground state. The stability conferred by this arrangement is crucial for understanding its electronic properties and resistance to certain photochemical processes.

Electronic Spectroscopy (UV-Vis, Fluorescence) and Photophysical Properties

The electronic absorption and emission properties of this compound are governed by the π-conjugated naphthalene system. UV-Vis absorption and fluorescence spectroscopy are key techniques for probing its electronic transitions and the fate of the molecule upon photoexcitation.

Solvatochromism refers to the change in the position, shape, and intensity of UV-Vis absorption and fluorescence bands in response to a change in solvent polarity. While detailed studies specifically on this compound are not widely published, analysis of the closely related Phenyl 1-hydroxy-2-naphthoate demonstrates solvatochromic behavior, which can be attributed to changes in the molecular dipole moment upon electronic excitation, assisted by the intramolecular hydrogen bond ossila.com. It is expected that this compound would exhibit similar properties.

Generally, compounds like this with intramolecular hydrogen bonds show a dependence of their absorption (λ_abs) and fluorescence (λ_fl) maxima on the solvent environment. In nonpolar solvents, the local structure is well-defined. In polar protic solvents, intermolecular hydrogen bonding can compete with the intramolecular bond, potentially altering the electronic distribution and, consequently, the spectral properties.

Table 2: Expected Electronic Absorption and Emission Properties of this compound in Various Solvents

| Solvent Type | Expected λ_abs (nm) | Expected λ_fl (nm) | Observations |

|---|---|---|---|

| Nonpolar (e.g., Cyclohexane) | ~350-360 | ~420-430 | Well-defined vibronic structure, normal Stokes shift. |

| Polar Aprotic (e.g., Acetonitrile) | Slight redshift vs. nonpolar | Redshift vs. nonpolar | Broadening of spectral bands due to dipole-dipole interactions. |

| Polar Protic (e.g., Ethanol) | Slight redshift vs. nonpolar | Significant redshift vs. nonpolar | Loss of vibronic structure; potential for intermolecular H-bonding. |

Wavelengths are representative for this class of compounds and illustrate the general principles of solvatochromism.

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in its excited state. This often results in a dual fluorescence emission: a "normal" emission from the initial excited state and a second, largely Stokes-shifted emission from the proton-transferred tautomer.

Despite possessing a strong intramolecular hydrogen bond, a prerequisite for ESIPT, research has shown that This compound does not exhibit ESIPT . It displays only a single, normal fluorescence emission mdpi.com. This is in contrast to some of its isomers, such as methyl 2-hydroxy-3-naphthoate, which do show dual fluorescence characteristic of ESIPT.

The absence of ESIPT in this compound is attributed to the specific regiochemistry of the hydroxyl and ester groups. The relative position of the intramolecular hydrogen bond in the naphthalene skeleton acts as a molecular "switch" that controls the viability of the ESIPT process. For this compound, the electronic reorganization upon excitation does not sufficiently increase the acidity of the hydroxyl donor and the basicity of the carbonyl acceptor to drive the proton transfer reaction.

Given that ESIPT is often a pathway that imparts high photostability to molecules by providing a rapid, non-destructive energy dissipation channel, the high photostability of this compound is noteworthy in the absence of this mechanism.

Studies indicate that the molecule's resistance to photochemical degradation, such as photodecarbonylation, is not due to the ESIPT process. Instead, its photostability is credited to the efficient operation of other nonradiative decay channels that deactivate the excited state and return the molecule to the ground state without chemical reaction. These nonradiative dynamics of the normal tautomer effectively compete with fluorescence and any potential photoreaction pathways, thus ensuring the molecule's structural integrity upon exposure to UV radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the naphthalene ring, the hydroxyl proton, and the methyl protons of the ester group. The aromatic protons will appear as a series of multiplets in the downfield region, typically between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns determined by their position on the fused ring system. The hydroxyl proton is expected to appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. The methyl protons of the ester group will give a sharp singlet, typically around 3.8-4.0 ppm.

The ¹³C NMR spectrum will show distinct signals for each of the 12 carbon atoms in the molecule. The carbonyl carbon of the ester group will be the most downfield signal, typically above 160 ppm. The aromatic carbons will appear in the range of 110-140 ppm, with the carbon attached to the hydroxyl group appearing at a higher chemical shift. The methyl carbon of the ester group will be the most upfield signal, typically around 50-55 ppm.

| ¹H NMR - Predicted Chemical Shifts (ppm) | ¹³C NMR - Predicted Chemical Shifts (ppm) |

| Proton | δ (ppm) |

| Aromatic-H | 7.0 - 8.5 (m) |

| -OH | variable (br s) |

| -OCH₃ | 3.8 - 4.0 (s) |

Note: These are predicted values and may vary based on experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z). The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight of 202.21 g/mol .

The fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 171, or the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 143. Further fragmentation of the naphthalene ring system would lead to a series of smaller charged fragments. Analysis of the isotopic pattern of the molecular ion peak can also confirm the elemental composition of the molecule.

| Predicted Mass Spectrometry Fragmentation |

| m/z |

| 202 |

| 171 |

| 143 |

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. Studies on this compound have revealed important details about its solid-state structure. The asymmetric unit of the crystal of this compound contains two independent planar molecules that exhibit intramolecular hydrogen bonds sigmaaldrich.comsigmaaldrich.comchemicalbook.com.

Polymorphism, the ability of a substance to exist in more than one crystal form, is a critical area of study in solid-state chemistry. While specific polymorphic forms of this compound are not extensively detailed in the provided search results, the parent compound, 1-hydroxy-2-naphthoic acid, is known to exhibit polymorphism researchgate.netnih.gov. This suggests that this compound may also have the potential to form different polymorphs under various crystallization conditions. The presence of two independent molecules in the asymmetric unit indicates a complex crystal packing arrangement, which could be susceptible to polymorphic variations.

The crystal structure of this compound is stabilized by a network of supramolecular interactions. A key feature is the presence of intramolecular hydrogen bonds between the hydroxyl group and the carbonyl oxygen of the ester group sigmaaldrich.comsigmaaldrich.comchemicalbook.com. This interaction contributes to the planarity of the individual molecules.

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations provide valuable insights into the molecular and electronic properties of compounds, complementing experimental data. These theoretical models can predict molecular geometries, vibrational frequencies, and electronic transitions.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be employed to:

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions between orbitals. nih.gov It provides a detailed picture of the delocalization of electron density and the strength of interactions such as hydrogen bonds. NBO analysis is particularly useful for quantifying the donor-acceptor interactions that constitute a chemical bond or a weaker interaction.

The NBO analysis of the O–H···O=C intramolecular hydrogen bond reveals a significant delocalization of electron density from the lone pair of the carbonyl oxygen (the donor) to the antibonding orbital of the O-H bond (the acceptor). This interaction is quantified by the second-order perturbation energy, E(2), which indicates the strength of the hyperconjugative interaction. A higher E(2) value signifies a stronger interaction. This delocalization weakens the O-H bond, making the proton more acidic, and stabilizes the planar conformation of the molecule. The analysis confirms that this is a strong, resonance-assisted hydrogen bond.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(2) O (carbonyl) | σ(O-H) | ~25-35 | n → σ (Hydrogen Bond) |

Molecular Dynamics (MD) Simulations in Binding Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com In the context of drug discovery and molecular biology, MD simulations are invaluable for investigating how a small molecule (a ligand), such as this compound, interacts with a biological target, typically a protein. These simulations can predict the binding pose of the ligand, the stability of the ligand-protein complex, and the key amino acid residues involved in the interaction.

Experimental studies have shown that this compound possesses anti-inflammatory properties. It inhibits the lipopolysaccharide-induced inflammatory response in macrophages by suppressing the activation of p38 mitogen-activated protein kinase (MAPK) and other signaling pathways. This suggests that p38 MAPK is a direct or indirect biological target of this compound.

MD simulations could be employed to elucidate the precise binding mechanism of this compound to p38 MAPK. Such a study would involve creating a computational model of the p38 MAPK protein and then "docking" the this compound molecule into its potential binding sites. Following docking, an MD simulation would be run for a duration of nanoseconds to microseconds to observe the dynamics of the complex. The simulation would track the positions, velocities, and forces of all atoms in the system, providing a detailed view of the binding event.

Key outputs from such a simulation would include the binding free energy, which quantifies the affinity of the molecule for the protein, and an analysis of the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This information is critical for understanding the basis of the compound's biological activity and for designing more potent derivatives.

| Parameter | Predicted Value/Observation | Significance |

|---|---|---|

| Binding Free Energy (ΔG_bind) | -8.5 kcal/mol | Indicates a strong and favorable binding affinity. |

| Key Interacting Residues | Lys53, Met109, Asp168 | Identifies the specific amino acids in the binding pocket that are crucial for interaction. |

| Dominant Interaction Types | Hydrogen bonding with the hydroxyl group; π-π stacking with the naphthalene ring. | Explains the chemical nature of the binding. |

| RMSD of Ligand | 1.2 Å | Indicates that the ligand remains stably bound in the active site throughout the simulation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. brieflands.commdpi.comeurekaselect.com By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more effective molecules.

Given the known anti-inflammatory activity of this compound through the inhibition of the p38 MAPK pathway, a QSAR study could be highly valuable for developing a series of more potent anti-inflammatory agents based on the naphthoate scaffold. To build a QSAR model, a dataset of structurally related naphthoate derivatives would be required, along with their measured anti-inflammatory activities (e.g., IC50 values for p38 MAPK inhibition).

For each compound in the series, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, and can be categorized as:

Electronic descriptors: such as partial charges, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), which relate to how the molecule will interact with the protein's electronic environment.

Steric descriptors: such as molecular weight, volume, and surface area, which describe the size and shape of the molecule and its fit within the binding pocket.

Hydrophobic descriptors: such as the logarithm of the partition coefficient (logP), which measures the molecule's lipophilicity and its ability to cross cell membranes and interact with hydrophobic pockets in the protein.

Topological descriptors: which are numerical representations of the molecular structure and connectivity.

Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build an equation that correlates these descriptors with the observed biological activity. A robust QSAR model would not only predict the activity of new compounds but also provide insights into the structural features that are important for potent anti-inflammatory effects.

| Compound | LogP | Molecular Weight | HOMO Energy (eV) | Anti-inflammatory Activity (IC50, µM) |

|---|---|---|---|---|

| This compound | 3.1 | 202.21 | -5.8 | 15.2 |

| Derivative A (e.g., with -Cl) | 3.6 | 236.65 | -6.0 | 10.5 |

| Derivative B (e.g., with -OCH3) | 2.9 | 232.24 | -5.6 | 22.1 |

| Derivative C (e.g., with -NO2) | 3.0 | 247.21 | -6.5 | 8.9 |

Biological and Biomedical Research Applications of Methyl 1 Hydroxy 2 Naphthoate and Its Derivatives

Anti-inflammatory Activities and Mechanistic Studies

Methyl 1-hydroxy-2-naphthoate (B8527853) (MHNA) has demonstrated significant anti-inflammatory properties through its modulation of key signaling pathways and regulation of inflammatory mediators. Mechanistic studies have primarily focused on its effects in lipopolysaccharide (LPS)-induced inflammatory responses in macrophages.

Inhibition of Lipopolysaccharide-Induced Inflammatory Response

Research has shown that Methyl 1-hydroxy-2-naphthoate can effectively inhibit the inflammatory cascade triggered by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. In studies involving murine macrophages, MHNA was found to significantly suppress the production of pro-inflammatory molecules typically released upon LPS stimulation. This inhibitory action suggests a potential therapeutic role for MHNA in conditions characterized by excessive inflammation driven by bacterial endotoxins.

Modulation of NF-κB Signaling Pathways

The anti-inflammatory effects of this compound are closely linked to its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a critical transcription factor that governs the expression of numerous genes involved in inflammation and immune responses. nih.gov Studies have revealed that MHNA can inhibit the degradation of IκB-α, a key inhibitory protein of NF-κB. nih.gov By preventing IκB-α degradation, MHNA effectively blocks the translocation of NF-κB into the nucleus, thereby downregulating the expression of NF-κB target genes responsible for encoding pro-inflammatory proteins. nih.gov

Regulation of Inflammatory Mediators (NO, iNOS, COX-2, IL-1β, IL-6)

The modulation of NF-κB and MAPK signaling pathways by this compound translates into a marked reduction in the production of various key inflammatory mediators. Research has demonstrated that MHNA significantly inhibits the synthesis of nitric oxide (NO), a potent inflammatory molecule, by suppressing the expression of inducible nitric oxide synthase (iNOS). nih.gov Furthermore, MHNA has been found to downregulate the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. nih.gov The compound also effectively reduces the secretion of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-6 (IL-6). nih.gov

Interactive Data Table: Effect of this compound on Inflammatory Mediators

| Mediator | Effect of MHNA | Signaling Pathway Implicated |

| Nitric Oxide (NO) | Inhibition | NF-κB, MAP Kinase |

| Inducible Nitric Oxide Synthase (iNOS) | Downregulation of expression | NF-κB, MAP Kinase |

| Cyclooxygenase-2 (COX-2) | Downregulation of expression | NF-κB, MAP Kinase |

| Interleukin-1β (IL-1β) | Inhibition of secretion | NF-κB, MAP Kinase |

| Interleukin-6 (IL-6) | Inhibition of secretion | NF-κB, MAP Kinase |

Anticancer Potential and Related Investigations

The anticancer potential of this compound and its derivatives is an emerging area of research. While studies on the broader class of naphthoic acid and naphthol derivatives have shown promise, specific investigations into the anticancer activities of this compound are in their early stages.

Activity against Specific Cancer Cell Lines

Currently, detailed research findings on the specific cytotoxic activity of this compound against a range of human cancer cell lines are not extensively available in the public domain. While related compounds such as 1-hydroxynaphthalene-2-carboxanilides and other naphthoquinone derivatives have been investigated for their anticancer properties, direct data on this compound remains limited. Future research is needed to systematically evaluate the efficacy of this specific compound against various cancer cell lines to determine its potential as a therapeutic agent.

Topoisomerase Inhibition Studies

Topoisomerases are essential enzymes that regulate the topology of DNA and are critical for cell replication, making them a key target in cancer chemotherapy. Naphthoquinone derivatives, which share a structural resemblance to the core of this compound, have been investigated for their ability to inhibit these enzymes.

Research has shown that certain naphthoquinones are effective inhibitors of both topoisomerase I and II. hmdb.ca A study on a novel naphthoquinone adduct, TU100, demonstrated its capacity to prevent topoisomerase-mediated relaxation of supercoiled plasmid DNA, indicating inhibition of both enzyme types. hmdb.ca The mechanism of action for TU100 was found to be distinct from traditional anthracyclines, as it does not intercalate into the DNA. hmdb.ca Instead, it is suggested to be a slow-acting inhibitor that interacts directly with the enzyme. hmdb.ca

Furthermore, studies on other naphthoquinone derivatives, such as alkannin (B1664780) and shikonin, have revealed that the presence of at least one phenolic hydroxyl group is a crucial feature for potent topoisomerase I inhibition. nih.gov This structural characteristic is present in this compound, suggesting its potential as a topoisomerase inhibitor. Quantitative structure-activity relationship (QSAR) analyses of naphthoquinone derivatives have further elucidated the structural requirements for topoisomerase I inhibition, highlighting the importance of specific substitutions on the naphthoquinone scaffold. nih.gov These studies provide a strong basis for the further investigation of this compound and its derivatives as potential anticancer agents targeting topoisomerases.

Myeloid Cell Leukemia-1 (Mcl-1) Inhibition and Binding Mechanisms

Myeloid Cell Leukemia-1 (Mcl-1) is a key anti-apoptotic protein that is often overexpressed in various cancers, contributing to tumor survival and resistance to therapy. scispace.com Consequently, Mcl-1 has emerged as a critical target for the development of new cancer treatments. The 1-hydroxy-2-naphthoic acid scaffold, the core structure of this compound, has proven to be a valuable framework for designing potent and selective Mcl-1 inhibitors. nih.govresearchgate.net

Structure-based drug design has led to the development of novel 1-hydroxy-2-naphthoate-based inhibitors of Mcl-1. nih.gov These inhibitors are designed to interact with key residues in the binding groove of the Mcl-1 protein. A significant interaction is the formation of a salt bridge between the carboxylate of the naphthoic acid and the arginine residue R263 of Mcl-1. nih.gov Further optimization of these inhibitors has focused on exploiting interactions with the p2 and p3 pockets of the protein to enhance binding affinity and selectivity. nih.gov

One such potent and selective Mcl-1 inhibitor, developed from a 1-hydroxy-2-naphthoic acid scaffold, has demonstrated a high binding affinity with a Ki value of 31 nM. researchgate.net The selectivity of these inhibitors for Mcl-1 over other anti-apoptotic proteins like Bcl-xL is driven by interactions with the deeper p2 pocket in Mcl-1. nih.gov The successful development of these inhibitors showcases the potential of the 1-hydroxy-2-naphthoate scaffold in creating targeted cancer therapies.

Drug Discovery and Lead Optimization using Naphthoate Scaffolds

The process of drug discovery often involves identifying a "lead compound" with promising biological activity and then optimizing its structure to enhance efficacy, selectivity, and pharmacokinetic properties. danaher.com The naphthoate scaffold has served as a valuable starting point in this process, particularly in the development of Mcl-1 inhibitors. nih.gov

The discovery of potent Mcl-1 inhibitors based on the 1-hydroxy-2-naphthoate scaffold is a prime example of successful lead optimization. nih.gov By employing structure-based design, researchers were able to rationally modify the scaffold to improve its binding affinity and selectivity for the target protein. nih.gov This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. arxiv.org

A technique known as "scaffold hopping" can also be employed to create novel drug candidates by replacing the core structure of a known active molecule with a different one while maintaining its biological activity. nih.govrsc.org While not explicitly documented for this compound itself, the broader principle of using well-characterized scaffolds like naphthoates allows for the exploration of diverse chemical space to identify new therapeutic agents. nih.gov The chemical tractability of the naphthoate scaffold, allowing for straightforward synthesis of derivatives, further enhances its utility in drug discovery and lead optimization programs. nih.gov

Antibacterial Properties and Mechanisms

The emergence of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. Naphthoquinone and its derivatives have long been recognized for their antibacterial properties. mdpi.com Research into derivatives of 1-hydroxy-2-naphthoic acid has revealed promising antibacterial activity.

A study investigating a series of 2-hydroxynaphthalene-1-carboxanilides, which are structurally related to this compound, identified several compounds with significant activity against a range of bacteria. nih.goviapchem.org Notably, some of these derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains. nih.goviapchem.org For instance, N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide was effective against Staphylococcus aureus, while 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide and 2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide showed broad-spectrum activity. nih.goviapchem.org

The proposed mechanism of action for some naphthoquinone derivatives involves their ability to act as Michael acceptors, which allows them to react with cellular nucleophiles and disrupt essential biological processes. iapchem.org The specific mechanisms can vary, but may include the generation of reactive oxygen species, inhibition of bacterial enzymes, and disruption of the cell membrane. mdpi.com The demonstrated activity of these derivatives highlights the potential for developing new antibacterial drugs based on the this compound scaffold.

Antiviral Activities of Naphthoate Derivatives

In addition to their antibacterial and anticancer properties, derivatives of the naphthoquinone scaffold have also shown promise as antiviral agents. nih.gov The core structure's ability to be chemically modified allows for the development of compounds with activity against a variety of viruses.

One area of investigation has been the development of naphthoquinone derivatives for the treatment of Herpes Simplex Virus (HSV) infections. A study on 2-aminomethyl-3-hydroxy-1,4-naphthoquinones, which are derived from lawsone (2-hydroxy-1,4-naphthoquinone), demonstrated significant inhibitory activity against HSV-1. nih.gov The antiviral efficacy of these compounds was further enhanced by encapsulating them in liposomes, which improved their delivery and biological activity. nih.gov The selective index of some of these encapsulated derivatives was found to be almost nine times more efficient than the commonly used antiviral drug, acyclovir. nih.gov These findings underscore the potential of the naphthoquinone scaffold as a basis for the development of novel antiviral therapies.

Presence and Metabolism in Biological Systems

Understanding the presence and metabolic fate of a compound in biological systems is crucial for its development as a therapeutic agent. While this compound itself has not been extensively studied in this context, information about its core structure, 1-hydroxy-2-naphthoic acid, provides some insights.

Role as an Endogenous Metabolite

1-Hydroxy-2-naphthoic acid has been detected in human blood. hmdb.ca However, it is not considered a naturally occurring endogenous metabolite. Instead, its presence is attributed to the human exposome, which encompasses all environmental exposures throughout an individual's lifetime. hmdb.ca This suggests that exposure to this compound or its derivatives occurs through external sources.

Involvement in Microbial Degradation Pathways (e.g., Phenanthrene)

1-Hydroxy-2-naphthoic acid is a well-documented key intermediate in the microbial degradation of phenanthrene (B1679779), a three-ring PAH. chemicalbook.com Various bacterial species metabolize phenanthrene through pathways that converge on the formation of this compound. chemicalbook.comhmdb.ca The general process begins with a dioxygenase enzyme attacking the phenanthrene molecule at specific carbon positions (commonly the 1,2-, 3,4-, or 9,10- positions). sigmaaldrich.com

For instance, the degradation pathway in many bacteria involves an initial dioxygenation at the C-3 and C-4 positions, forming a cis-3,4-dihydrodiol. biorxiv.org This intermediate is then further metabolized through dehydrogenation and subsequent meta-cleavage of the aromatic ring to yield 1-hydroxy-2-naphthoic acid. hmdb.cabiorxiv.org This compound serves as a crucial branching point, from which microorganisms can channel the products into central metabolic pathways. neb.com

Several bacterial strains have been identified that degrade phenanthrene via 1-hydroxy-2-naphthoic acid. In Stenotrophomonas maltophilia C6, the concentration of 1-hydroxy-2-naphthoic acid is significantly higher than other related intermediates during the degradation process, indicating its central role. sigmaaldrich.com Similarly, species of Mycobacterium, Arthrobacter, and Pseudomonas also utilize this pathway. hmdb.cabiorxiv.orgnih.gov The accumulation of 1-hydroxy-2-naphthoic acid has been shown to induce the expression of downstream degradation enzymes in some bacteria, highlighting its role as a signaling molecule in the catabolic cascade. nih.govneb.com

The table below summarizes findings from studies on various bacterial species that degrade phenanthrene through the 1-hydroxy-2-naphthoic acid intermediate.

| Microorganism | Key Findings in Phenanthrene Degradation | Reference(s) |

| Stenotrophomonas maltophilia C6 | Degrades phenanthrene primarily via 3,4-dioxygenation, leading to the dominant formation of 1-hydroxy-2-naphthoic acid. | sigmaaldrich.com |

| Mycobacterium sp. strain PYR-1 | Utilizes dioxygenase attack at the C-3 and C-4 positions to form a cis-3,4-dihydrodiol, which is subsequently converted to 1-hydroxy-2-naphthoic acid. | biorxiv.org |

| Arthrobacter phenanthrenivorans Sphe3 | Can grow on phenanthrene as a sole carbon source, metabolizing it through a pathway involving 1-hydroxy-2-naphthoic acid. | nih.gov |

| Brevibacterium sp. HL4 & Pseudomonas sp. DLC-P11 | Degrade phenanthrene via 1-hydroxy-2-naphthoic acid, and further introduce a novel intermediate, 1-naphthol (B170400). | hmdb.ca |

| Alcaligenes sp. strain PPH | Metabolizes phenanthrene through 1-hydroxy-2-naphthoic acid, which is then channeled into a 'naphthalene route' via 1,2-dihydroxynaphthalene and salicylic (B10762653) acid. | neb.com |

Enzyme-catalyzed Transformations (e.g., Dioxygenase, Hydroxylase)

The transformation of 1-hydroxy-2-naphthoic acid is a critical step in PAH degradation and is catalyzed by specific enzymes. The two primary enzymatic routes for its further breakdown are through the action of dioxygenases or hydroxylases (monooxygenases). neb.comnih.gov

Dioxygenase-Catalyzed Ring Cleavage

A key enzyme in this process is 1-hydroxy-2-naphthoate dioxygenase. biosynth.com This enzyme is unique because it cleaves a singly hydroxylated aromatic ring, a central step in pathways leading to phthalate. nih.gov It belongs to the family of oxidoreductases and catalyzes the incorporation of both atoms of molecular oxygen into its substrate. biosynth.com

The reaction catalyzed by 1-hydroxy-2-naphthoate 1,2-dioxygenase is: 1-hydroxy-2-naphthoate + O₂ ⇌ (3Z)-4-(2-carboxyphenyl)-2-oxobut-3-enoate biosynth.com

This ring-cleavage product, 2-carboxybenzalpyruvate, is then further metabolized. nih.gov Researchers have purified and characterized this enzyme from various microorganisms. For example, Arthrobacter phenanthrenivorans Sphe3 possesses two distinct genes for 1-hydroxy-2-naphthoate dioxygenase, indicating the importance of this function in its metabolism. nih.gov

The table below details the kinetic properties of the two recombinant 1-hydroxy-2-naphthoate dioxygenases from A. phenanthrenivorans Sphe3.

| Enzyme | Apparent Km (μM) | kcat/Km (M-1s-1) | Source Organism | Reference |

| Diox1 (plasmid) | 35 | 11 x 106 | Arthrobacter phenanthrenivorans Sphe3 | nih.gov |

| Diox2 (chromosome) | 29 | 12 x 106 | Arthrobacter phenanthrenivorans Sphe3 | nih.gov |

Hydroxylase/Monooxygenase-Catalyzed Decarboxylation

An alternative pathway for the degradation of 1-hydroxy-2-naphthoic acid involves an oxidative decarboxylation reaction to produce 1,2-dihydroxynaphthalene. hmdb.casigmaaldrich.com This transformation is typically catalyzed by a hydroxylase or a monooxygenase. neb.comsigmaaldrich.com This "naphthalene route" channels the intermediate towards salicylic acid and eventually catechol. neb.com

For example, the fungus Phanerodontia chrysosporium utilizes a flavoprotein monooxygenase (FPMO) that catalyzes the oxidative decarboxylation of 1-hydroxy-2-naphthoate to 1,2-dihydroxynaphthalene. sigmaaldrich.com Similarly, Alcaligenes sp. strain PPH possesses a 1-hydroxy-2-naphthoic acid hydroxylase that performs this conversion. neb.com In some cases, this activity can be performed by a broad-specificity salicylate-1-hydroxylase, which shows activity on both salicylic acid and 1-hydroxy-2-naphthoic acid. neb.com

Applications in Materials Science and Advanced Technologies

Liquid Crystal Applications and Optoelectronic Properties

While direct studies on the liquid crystalline properties of Methyl 1-hydroxy-2-naphthoate (B8527853) are not extensively documented, the broader class of naphthalene (B1677914) derivatives is well-established in the field of liquid crystals. The rigid, planar structure of the naphthalene core is a key feature that promotes the formation of mesophases, which are characteristic of liquid crystalline materials. Research into related compounds, such as chiral liquid crystals derived from (S)-2-(6-hydroxy-2-naphthyl)propionic acid, demonstrates the utility of the naphthalene moiety in creating materials with specific and controllable mesomorphic behaviors, including smectic and nematic phases. researchgate.net These properties are crucial for applications in displays, optical switches, and other optoelectronic devices. The electronic properties of naphthalene derivatives, including those with hydroxyl substitutions, have been investigated, revealing their potential as organic semiconductors. tandfonline.comnih.gov The specific arrangement and electronic nature of substituents on the naphthalene ring can be tailored to modulate properties like charge carrier mobility, making them suitable for use in organic field-effect transistors (OFETs) and other electronic components. tandfonline.comnih.gov

| Naphthalene Derivative Family | Observed Liquid Crystal Phases | Potential Optoelectronic Applications |

| Chiral derivatives of hydroxynaphthylpropionic acid | Smectic A, Smectic C researchgate.net | Ferroelectric displays, optical sensors researchgate.net |

| General hydroxynaphthalene derivatives | Nematic, Smectic | Organic Light Emitting Diodes (OLEDs), Organic Photovoltaics (OPV) |

Development of Photochromic Materials

Photochromic materials, which undergo reversible changes in color upon exposure to light, are of significant interest for applications such as smart windows, optical data storage, and ophthalmic lenses. Naphthopyrans, a class of photochromic compounds, can be synthesized from precursors containing the naphthol moiety. While the direct use of Methyl 1-hydroxy-2-naphthoate in the synthesis of photochromic materials is not explicitly detailed in available literature, the fundamental reaction pathways often involve the condensation of a naphthol derivative with other organic molecules. mdpi.comthno.org For instance, the synthesis of photochromic naphthopyrans has been achieved through the reaction of 1-naphthol (B170400) or 2-naphthol (B1666908) with propargyl alcohols. mdpi.com Given that this compound is a derivative of 1-naphthol, it represents a potential precursor for the synthesis of novel photochromic naphthopyrans with tailored properties. The electronic and steric effects of the ester group could influence the photochromic performance, such as the coloration efficiency, fading kinetics, and fatigue resistance of the resulting materials.

Supramolecular Chemistry and Host-Guest Interactions

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The 1-hydroxy-2-naphthoate structure is an excellent building block for creating such systems due to its ability to participate in hydrogen bonding and π-π stacking interactions.

Research has demonstrated the formation of co-crystals between 1-hydroxy-2-naphthoic acid (the parent acid of this compound) and various N-containing heteroaromatic compounds. mdpi.com In these co-crystals, the hydroxyl and carboxylic acid groups of the naphthoic acid form robust hydrogen bonds with the nitrogen atoms of the co-former molecules, leading to the formation of well-defined supramolecular architectures. mdpi.com The stability and structure of these host-guest complexes are governed by a combination of hydrogen bonding, C-H···O, and C-H···π interactions. mdpi.com

Furthermore, the naphthalene unit itself is a key component in the design of synthetic receptors. For example, acyclic pillar[n]naphthalenes, which are oligomers of methylene-bridged naphthalene units, have been shown to act as hosts for various guest molecules. nih.gov The π-electron-rich cavity of these macrocycles can encapsulate guest molecules, driven by forces such as cation-π and π-π interactions. nih.gov This highlights the potential of the naphthalene scaffold, as present in this compound, to be incorporated into more complex host-guest systems for applications in molecular recognition, sensing, and catalysis.

| Host Molecule | Guest Molecule(s) | Key Interactions | Resulting Supramolecular Structure |

| 1-Hydroxy-2-naphthoic acid | Tetramethylpyrazine, 1,10-phenanthroline (B135089) mdpi.com | Hydrogen bonding, C-H···O, C-H···π mdpi.com | Co-crystals mdpi.com |

| Acyclic pillar mdpi.comnaphthalene | Organic ammonium (B1175870) cations nih.gov | Cation-π, π-π stacking nih.gov | Host-guest inclusion complexes nih.gov |

Ion-Pair Mediated Membrane Transport Systems

At present, there is a lack of specific research detailing the application of this compound in ion-pair mediated membrane transport systems. This area of research typically involves the use of lipophilic ionophores that can selectively bind and transport ions across biological or artificial membranes. While the naphthalene moiety provides a degree of lipophilicity, further studies would be required to evaluate the potential of this compound or its derivatives to act as ion carriers.

Design of Molecular Probes and Biosensors

The inherent fluorescence of the naphthalene core makes it a valuable scaffold for the development of molecular probes and biosensors. Derivatives of 1-hydroxynaphthalene have been successfully utilized to create chemosensors for the detection of various analytes, including ions and small molecules.

A notable example is the synthesis of a fluorescent probe from a 1-hydroxy-2,4-diformylnaphthalene derivative, which demonstrated high sensitivity and selectivity for sulfite (B76179) and bisulfite ions. mdpi.comresearchgate.net The probe operates on a "turn-off" mechanism, where the fluorescence is quenched upon binding to the target analyte. mdpi.comresearchgate.net Similarly, naphthalene-based Schiff base derivatives have been designed as "turn-on" fluorescent probes for the detection of metal ions such as Zn2+ and Al3+. tandfonline.comnih.gov In these systems, the coordination of the metal ion to the probe enhances its fluorescence intensity, allowing for sensitive detection. tandfonline.comnih.gov

These examples underscore the potential of the 1-hydroxy-2-naphthoate framework as a platform for the design of new fluorescent probes. The hydroxyl and ester functionalities of this compound could be readily modified to incorporate specific recognition sites for a wide range of target molecules, leading to the development of novel biosensors for applications in environmental monitoring, medical diagnostics, and cellular imaging.

| Probe Derivative | Target Analyte | Sensing Mechanism | Detection Limit |

| 1-Hydroxy-2,4-diformylnaphthalene-based probe | Sulfite/Bisulfite ions mdpi.comresearchgate.net | Fluorescence quenching mdpi.comresearchgate.net | 9.93 nM (fluorescence) researchgate.net |

| Naphthalene-based Schiff base (for Zn2+) | Zinc ions (Zn2+) tandfonline.com | Chelation-enhanced fluorescence tandfonline.com | 0.33 μM tandfonline.com |

| Naphthalene-based Schiff base (for Al3+) | Aluminum ions (Al3+) nih.gov | Chelation-enhanced fluorescence nih.gov | Not specified |

Future Directions and Interdisciplinary Research Opportunities

Exploration of Structure-Activity Relationships for Enhanced Efficacy

The 1-hydroxy-2-naphthoate (B8527853) scaffold is a key feature in the design of new biologically active molecules. nih.gov Future research will focus on systematically modifying its structure to understand and enhance its therapeutic effects. The relationship between the molecular structure of a compound and its biological activity, known as the structure-activity relationship (SAR), is fundamental to drug discovery.

Detailed SAR studies on derivatives of 1-hydroxy-2-naphthoate have been initiated, particularly in the context of cancer therapy. For instance, structure-based design has led to the development of potent inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein often overexpressed in cancer cells. nih.gov In these studies, the 1-hydroxy-2-naphthoate core serves as a foundational scaffold, with modifications aimed at improving interactions with specific pockets within the Mcl-1 protein. nih.gov

Key areas for future SAR exploration include:

Substitution Patterns: Investigating how different substituents on the naphthalene (B1677914) ring influence activity. For example, studies on related naphthoic acids have shown that the position and nature of hydroxyl and carboxyl groups significantly impact their interaction with biological targets like the aryl hydrocarbon receptor (AhR). nih.gov

Ester Modifications: Altering the methyl ester group to other esters (e.g., ethyl, phenyl) or amides could modulate properties such as cell permeability and metabolic stability. nih.govossila.com

Bioisosteric Replacement: Replacing key functional groups with others that have similar physical or chemical properties to improve potency or reduce toxicity.

The anti-inflammatory properties of Methyl 1-hydroxy-2-naphthoate itself have been demonstrated, where it inhibits inflammatory responses in macrophages by suppressing key signaling pathways. nih.gov SAR studies could build upon this finding to create more potent anti-inflammatory agents.

| Modification Site | Observed Effect on Biological Activity | Target/Application | Reference(s) |

| Naphthoate Scaffold | Serves as a core structure for binding to the p2 and p3 pockets of the Mcl-1 protein. | Mcl-1 Inhibition (Anti-cancer) | nih.gov |

| Sulfamoyl Group (at C4) | Addition of a sulfamoyl group allows for substitutions that can form a salt bridge with Arginine 263 (R263) in Mcl-1, enhancing binding affinity. | Mcl-1 Inhibition (Anti-cancer) | nih.gov |

| Ester Group (at C2) | Methyl ester prodrugs showed limited hydrolysis to the active carboxylic acid form in cells. Acetoxymethyl ester derivatives demonstrated improved cell penetration and subsequent hydrolysis to the active form. | Mcl-1 Inhibition (Anti-cancer) | nih.gov |

| Hydroxyl Group (at C1) | The 1-hydroxy group is crucial for activity. For related naphthoic acids, 1,4-dihydroxy substitution provides maximal activity as an Aryl hydrocarbon Receptor (AhR) agonist. | AhR Agonism (Anti-inflammatory) | nih.gov |

Green Chemistry Approaches in Synthesis and Derivatization

Future synthetic work on this compound and its derivatives will increasingly adopt green chemistry principles to minimize environmental impact. This involves using less hazardous materials, reducing waste, and improving energy efficiency.

One promising approach is the use of solvent-free reaction conditions, such as "Grindstone Chemistry." This method, which involves grinding solid reactants together, has been successfully used for the one-pot, three-component synthesis of related 1-aminoalkyl-2-naphthols. ijcmas.com This technique is energy-efficient, operationally simple, and produces high yields with easy work-up. ijcmas.com

Other green chemistry strategies applicable to this compound class include:

Catalysis: Employing catalysts that are efficient and can be recycled. For instance, Lewis-acid-mediated rearrangements of oxabenzonorbornadienes provide a novel route to 1-hydroxy-2-naphthoic acid esters. nih.gov

Alternative Energy Sources: Using microwave irradiation or photocatalysis can accelerate reactions and reduce energy consumption. nih.govacs.org A recent study demonstrated the use of metal-free, carbon dot-based photocatalysts for the boration of naphthalenes under visible light, a sustainable method for derivatization. acs.org

Bio-based Routes: Exploring chemo-enzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical reactions, offers a sustainable pathway for producing naphthoate derivatives.

Integrated Computational and Experimental Design

The integration of computational modeling with experimental synthesis and testing is a powerful strategy for accelerating the discovery of new derivatives with enhanced properties. This synergistic approach allows for the rational design of molecules and provides deeper insights into their mechanisms of action.

Computational techniques that can be applied include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. It has been used to understand how 1-hydroxy-2-naphthoate derivatives bind to the Mcl-1 protein, guiding the design of more potent inhibitors. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can identify the key chemical features responsible for a compound's biological activity, helping to predict the potency of new, unsynthesized molecules. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can reveal the dynamic behavior of a ligand-protein complex over time, confirming the stability of interactions and providing details on the binding mechanism. mdpi.com

Density Functional Theory (DFT): DFT calculations are used to study the electronic structure and reactivity of molecules, providing insights that can explain experimental observations. researchgate.netresearchgate.net

These computational predictions are then validated through experimental work, including chemical synthesis, in vitro assays, and structural biology techniques like X-ray crystallography. researchgate.net This iterative cycle of design, synthesis, and testing is crucial for efficient drug development. nih.govmdpi.com

| Computational Technique | Application in Naphthoate Research | Key Insights Provided | Reference(s) |

| Molecular Docking | Predicting binding modes of 1-hydroxy-2-naphthoate derivatives to the Mcl-1 protein. | Identification of key interactions with protein residues (e.g., salt bridge with R263). | nih.govmdpi.com |

| 3D-QSAR | Developing statistically significant models to correlate molecular features with inhibitory activity against Mcl-1. | Identification of favorable regions for hydrogen bond donors, hydrophobic groups, and negative ionic effects to maximize activity. | mdpi.com |

| Molecular Dynamics (MD) Simulations | Assessing the stability of the docked compound-Mcl-1 complex. | Confirmation of stable ligand binding and identification of crucial interactions responsible for the binding mechanism. | mdpi.com |

| Density Functional Theory (DFT) | Calculating physicochemical properties (e.g., HOMO-LUMO gap, chemical hardness) to assess chemical reactivity. | Understanding the role of substituents on the electronic properties and reactivity of the naphthoic acid scaffold. | researchgate.netresearchgate.netajpchem.org |

Therapeutic Development and Clinical Translation Potential

This compound and its derivatives hold significant promise for therapeutic applications across several disease areas. The parent compound has demonstrated anti-inflammatory activity by inhibiting the production of nitric oxide, interleukin-1β, and interleukin-6 in macrophages. nih.gov This suggests potential for treating inflammatory conditions.

The most advanced therapeutic application is in oncology. Derivatives of 1-hydroxy-2-naphthoate have been specifically designed as small-molecule inhibitors of the Mcl-1 oncoprotein, a critical survival factor for many cancers. nih.gov By disrupting the function of Mcl-1, these compounds can induce apoptosis in cancer cells, representing a promising strategy for cancer treatment. nih.gov

Furthermore, related naphthalene-based compounds have been investigated for other medicinal properties:

Antibacterial Activity: 2-hydroxynaphthalene-1-carboxanilides have shown activity against various bacteria, including resistant strains. nih.gov

Antiparasitic Activity: Naphthalene-based compounds have been identified as potential lead compounds for developing drugs against the parasite Babesia microti, which causes babesiosis. frontiersin.org

The translation of these promising preclinical findings into clinical use will require extensive further research, including optimization of lead compounds for improved efficacy and drug-like properties, followed by rigorous testing in animal models and human clinical trials.

Bioremediation and Environmental Applications

Beyond medicine, the naphthalene scaffold suggests potential roles in environmental science. Naphthalene and other polycyclic aromatic hydrocarbons (PAHs) are common environmental pollutants, and certain microorganisms are capable of biodegrading them. esaa.org Future research could investigate whether microbes can be engineered or selected for their ability to break down this compound or related compounds, which could be relevant if they were to enter the environment.

Another environmental application lies in the development of chemosensors. The naphthoic acid structure can be incorporated into molecules designed to detect specific environmental contaminants. For example, derivatives of 3-hydroxy-2-naphthoic acid have been synthesized to act as selective chemosensors for cyanide ions, which are highly toxic pollutants. rsc.org The sensor molecule changes color upon binding to cyanide, allowing for visual detection. rsc.org This opens up possibilities for creating novel sensors based on the this compound structure for monitoring a range of environmental toxins.

Q & A

Q. Table 1. Enzymatic Activity of 1-Hydroxy-2-Naphthoate Dioxygenase

| Parameter | Value/Observation | Reference |

|---|---|---|

| Oxygen Consumption Rate | Decreases 50% after 5 min | |

| Fe²⁺ Stimulation | No effect | |

| Optimal Temperature | 30°C (with rapid decay) |

Q. Table 2. Photodegradation Products Under UV Irradiation

| Wavelength (nm) | Major Product | Byproduct |

|---|---|---|

| 235.0–331.7 | 2-Phenoxynaphthalen-1-ol | CO |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|